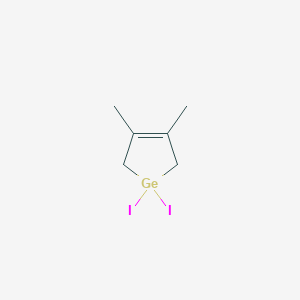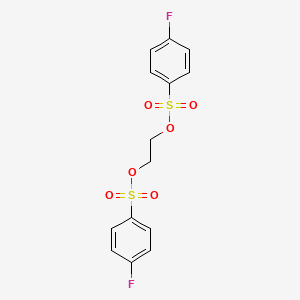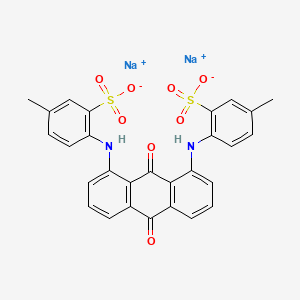
4-(Decyloxy)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decyloxy)-N-phenylaniline is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N-phenylaniline typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxyphenol.
Formation of 4-(Decyloxy)aniline: The 4-decyloxyphenol is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-decyloxy-2-nitrophenol. This intermediate is subsequently reduced using a reducing agent like iron powder in acidic conditions to produce 4-(decyloxy)aniline.
N-Phenylation: Finally, the 4-(decyloxy)aniline undergoes N-phenylation through a reaction with bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decyloxy)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
4-(Decyloxy)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 4-(Decyloxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Decyloxy)benzaldehyde
- 4-(Decyloxy)benzoic acid
- 4-(Decyloxy)phenol
Uniqueness
4-(Decyloxy)-N-phenylaniline stands out due to its unique combination of a decyloxy group and an aniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
13087-08-6 |
|---|---|
Molekularformel |
C22H31NO |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
4-decoxy-N-phenylaniline |
InChI |
InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-12-19-24-22-17-15-21(16-18-22)23-20-13-10-9-11-14-20/h9-11,13-18,23H,2-8,12,19H2,1H3 |
InChI-Schlüssel |
QEPYBOPHVKJHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


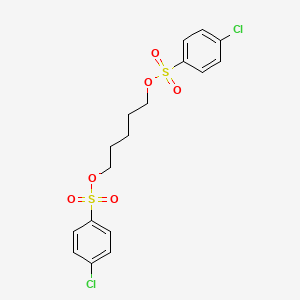
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
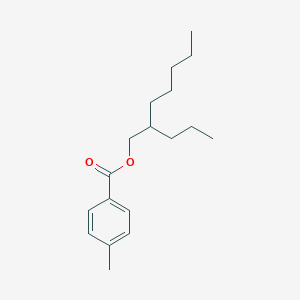
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
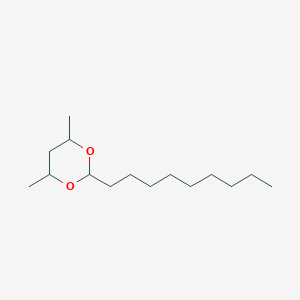
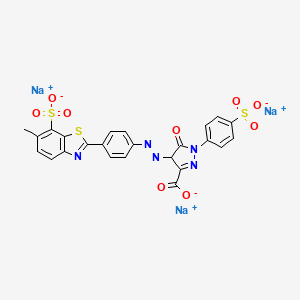

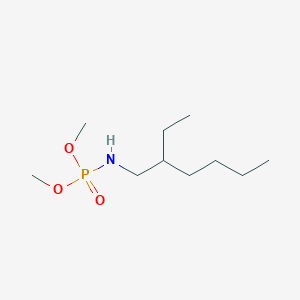
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
